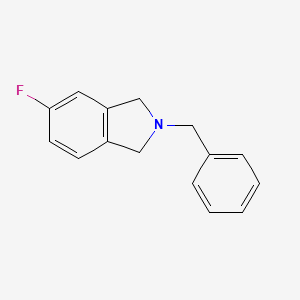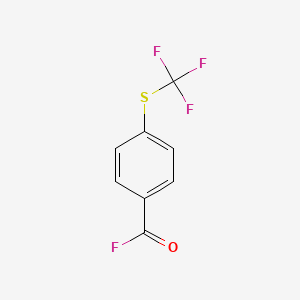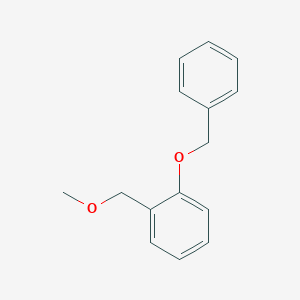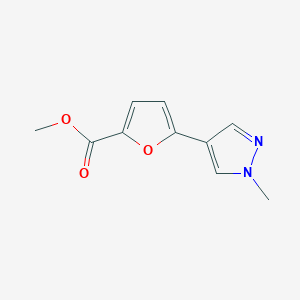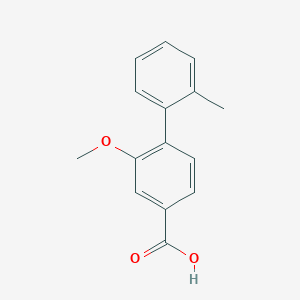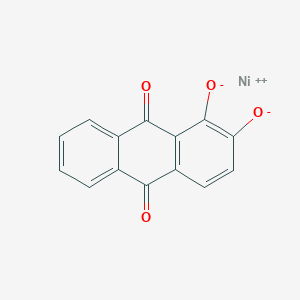
Alizarin nickel complex; Ni content approx. 15%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The Alizarin nickel complex is a catalyst with a core of nickel . It is part of the anthraquinones family, which contains three aromatic conjugated rings and two ketonic groups in the central rings .
Synthesis Analysis
The Nickel (II)–alizarin red S (Ni–ARS) complexes were synthesized using different mole ratios and pH . The variation in moles (1:2 and 1:3) did not affect the type or structure of the complex produced, but variations in pH affected the type of complex obtained . The dimer complex was obtained at pH 7 and 8, while the monomer complex was obtained at pH 6 .Molecular Structure Analysis
The ARS ligand complexation occurred in the carbonyl and hydroxyl (peri-hydroxy carbonyl) groups . DFT studies show that monomeric complexes are more stable than dimeric complexes while confirming a higher yield of monomeric complexes than dimeric complexes .Chemical Reactions Analysis
The Alizarin nickel complex has been found to exhibit antibacterial activity. Molecular docking studies showed antibacterial activity of E. coli and S. aureus from dimer complexes > monomer complexes > ARS .Physical and Chemical Properties Analysis
The Alizarin nickel complex has an empirical formula (Hill Notation) of C14H6NiO4 and a molecular weight of 296.89 . It is a solid substance and is used as a catalyst .作用機序
Target of Action
Nickel Alizarinate, also known as Alizarin nickel complex, primarily targets bacterial species such as E. coli and S. aureus . The compound’s antibacterial ability is determined through molecular docking studies .
Mode of Action
Nickel Alizarinate complexes are synthesized using different mole ratios and pH . The Alizarin Red S (ARS) ligand complexation occurs in the carbonyl and hydroxyl (peri-hydroxy carbonyl) groups . Density Functional Theory (DFT) studies show that monomeric complexes are more stable than dimeric complexes . Molecular docking showed antibacterial activity from dimer complexes .
Biochemical Pathways
Nickel Alizarinate affects the carbon/nitrogen metabolism pathways . The compound’s interaction with these pathways can lead to changes in the bacterial cell’s metabolic processes, potentially inhibiting their growth and proliferation .
Pharmacokinetics (ADME Properties)
It’s important to note that these properties play a crucial role in determining the bioavailability of a compound .
Result of Action
The primary result of Nickel Alizarinate’s action is its antibacterial activity. Specifically, it has been shown to have activity against E. coli and S. aureus . The compound’s interaction with its targets leads to changes in the bacterial cells’ metabolic processes, potentially inhibiting their growth and proliferation .
Action Environment
Nickel Alizarinate’s action, efficacy, and stability can be influenced by environmental factors. Nickel is a transition element extensively distributed in the environment, air, water, and soil . It may derive from natural sources and anthropogenic activity . The pH of the environment plays a crucial role in the formation of Nickel Alizarinate complexes . Variations in pH can affect the type of complex obtained, which in turn can influence the compound’s antibacterial activity .
生化学分析
Biochemical Properties
Nickel Alizarinate interacts with various biomolecules in biochemical reactions. The compound’s interaction with enzymes, proteins, and other biomolecules is primarily through the carbonyl and hydroxyl (peri-hydroxy carbonyl) groups . Nickel, as a trace nutrient, plays a central role in biology as a cofactor in a wide variety of enzymes .
Cellular Effects
Nickel Alizarinate has significant effects on various types of cells and cellular processes. For instance, nickel affects the expression of genes responding to iron deficiency, genes involved in cell wall related processes, and genes implicated in nitrate homeostasis . In addition, nickel toxicity targets cell wall-related processes and inhibits root elongation and gravitropic responses in Arabidopsis .
Molecular Mechanism
The molecular mechanism of Nickel Alizarinate involves its interaction with biomolecules at the molecular level. The compound’s geometric stability and its antibacterial ability have been studied using molecular docking studies . Although monomer complexes are more stable than dimers, molecular docking showed antibacterial activity from dimer complexes .
Temporal Effects in Laboratory Settings
Over time, the effects of Nickel Alizarinate change in laboratory settings. For instance, strain HU-39 achieved a removal efficiency of 89% at an initial Ni (II) concentration of 250 mg/L and a temperature of 30 °C .
Dosage Effects in Animal Models
The effects of Nickel Alizarinate vary with different dosages in animal models. For example, administration of nickel nanoparticles at the dose rate of 15 or 45 mg/kg body weight in adult rats decreased ovarian weight, increased apoptosis and infiltration of eosinophils and inflammatory cells into ovaries, and induced vascular dilation and congestion .
Metabolic Pathways
Nickel Alizarinate is involved in various metabolic pathways. Nickel is an essential cofactor for a variety of enzymes, many of which have been described in earlier reviews . Nickel plays a central role in biology as a cofactor in a wide variety of enzymes .
Transport and Distribution
Nickel Alizarinate is transported and distributed within cells and tissues. Nickel ions are transported from the olfactory epithelium along the axons of the primary olfactory neurons to the brain . Nickel transporters import the transition metal ion across cell membranes to provide it for incorporation into nickel-containing enzymes .
Subcellular Localization
Nickel Alizarinate is localized subcellularly. In hyperaccumulator plants, intracellular nickel is predominantly localized in the vacuole as a nickel-organic acid complex . Nickel is present in the cytosol and also in association with various particulate cell constituents .
特性
IUPAC Name |
9,10-dioxoanthracene-1,2-diolate;nickel(2+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4.Ni/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16;/h1-6,15,18H;/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLUDXCULIUXSH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)[O-])[O-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6NiO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319242 |
Source


|
| Record name | Nickel alizarinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388570-91-0 |
Source


|
| Record name | Nickel alizarinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



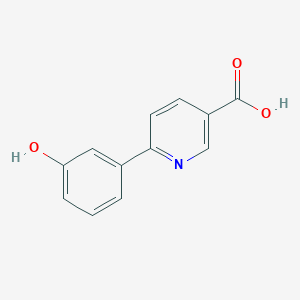

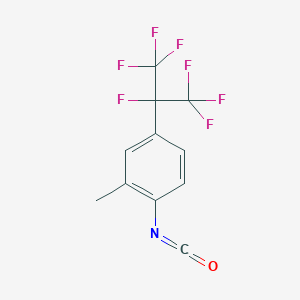
![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6320054.png)
![2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6320056.png)
![6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6320071.png)
